Lipid A (Diphosphoryl) vs. MPLA: Differential Caspase-1 Activation and IL-1β Maturation
Lipid A (diphosphoryl form) activates caspase-1 and drives mature IL-1β secretion, whereas monophosphoryl lipid A (MPLA) fails to activate caspase-1 and produces negligible IL-1β despite inducing comparable pro-IL-1β mRNA and TNF-α levels. This differential caspase-1 activation represents a fundamental signaling bifurcation with direct implications for inflammatory toxicity [1].
| Evidence Dimension | Caspase-1 activation and IL-1β production in mouse peritoneal macrophages |
|---|---|
| Target Compound Data | Caspase-1 activated; mature IL-1β secreted |
| Comparator Or Baseline | MPL: No caspase-1 activation; negligible mature IL-1β secretion |
| Quantified Difference | Qualitative presence/absence; IL-1β production by MPL was "almost undetectable" compared to lipid A |
| Conditions | Mouse peritoneal macrophages (mpMph); in vitro stimulation |
Why This Matters
This signaling divergence directly predicts in vivo toxicity profiles, with MPLA showing approximately 100–10,000× lower lethal toxicity than parent lipid A while retaining immunomodulatory capacity.
- [1] Nishijima, M., et al. (2003). マクロファージによる異物認識の分子的基盤に関する研究 (Molecular basis of foreign substance recognition by macrophages). KAKENHI Project Report 15019118. National Institute of Infectious Diseases, Japan. View Source
